BenchChemオンラインストアへようこそ!

6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol

GPR84 antagonism Inflammatory disease Scaffold topology

6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol (CAS 2034485-77-1), also indexed under the IUPAC name 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one, is a heterocyclic small molecule (molecular weight 255.27 g/mol) featuring a pyrimidin-4-ol core linked via a carbonyl bridge to a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety. This compound belongs to a broader chemotype of pyrimidine-isoquinoline hybrids that have been investigated as antagonists of the G-protein-coupled receptor GPR84 for inflammatory disorders and as inhibitors of kinases such as ALK and PI3K isoforms.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 2034485-77-1
Cat. No. B2502345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol
CAS2034485-77-1
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C14H13N3O2/c18-13-7-12(15-9-16-13)14(19)17-6-5-10-3-1-2-4-11(10)8-17/h1-4,7,9H,5-6,8H2,(H,15,16,18)
InChIKeyYIWCNNCCAOJFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol (CAS 2034485-77-1): A Bicyclic Pyrimidine-Tetrahydroisoquinoline Scaffold for Targeted Inhibitor Design


6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol (CAS 2034485-77-1), also indexed under the IUPAC name 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyrimidin-6-one, is a heterocyclic small molecule (molecular weight 255.27 g/mol) featuring a pyrimidin-4-ol core linked via a carbonyl bridge to a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety [1]. This compound belongs to a broader chemotype of pyrimidine-isoquinoline hybrids that have been investigated as antagonists of the G-protein-coupled receptor GPR84 for inflammatory disorders and as inhibitors of kinases such as ALK and PI3K isoforms [2][3]. Its modular, non-fused architecture—where the two heterocyclic systems are connected by a single rotatable amide-like bond—distinguishes it from fully fused tricyclic analogs and confers a distinct conformational and pharmacophoric profile relevant to medicinal chemistry and chemical biology programs [1].

Why Generic Substitution Fails for 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol: Structural and Pharmacological Evidence Against Simple Analog Swapping


Within the pyrimidine-isoquinoline chemical space, small structural modifications—such as carbonyl linker position, ring fusion topology, and hydroxyl tautomer state—produce substantial shifts in target engagement and selectivity. For instance, tricyclic dihydropyrimidinoisoquinolinones (e.g., GPR84 antagonist series in JP6293784B2) lock the scaffold into a rigid planar geometry, whereas the target compound's flexible carbonyl spacer allows independent orientation of the pyrimidin-4-ol and THIQ rings, potentially altering hydrogen-bonding networks, lipophilicity, and off-target liability [1][2]. The pyrimidin-4-ol group can exist in keto-enol tautomeric equilibrium, a feature absent in 2-aminopyrimidine or pyrimidine-2-carbonyl regioisomers, which directly impacts kinase ATP-binding site complementarity [1][3]. Consequently, procurement based solely on the 'THIQ-pyrimidine' descriptor without accounting for connectivity, regioisomerism, and ring oxidation state risks selecting an analog with fundamentally different biological performance.

Quantitative Differentiation Evidence for 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol Against Structural Analogs


Scaffold Flexibility and Topological Polar Surface Area Differentiation vs. Fused Tricyclic GPR84 Antagonists

Unlike the fused tricyclic dihydropyrimidinoisoquinolinones described in patent JP6293784B2 as GPR84 antagonists, the target compound features a non-fused bicyclic architecture with a single rotatable carbonyl bond connecting the THIQ and pyrimidin-4-ol rings [1]. PubChem-computed descriptors for the target compound yield a topological polar surface area (TPSA) of approximately 70 Ų (value derived from PubChem property predictions for the canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)NC=N3), which is substantially lower than the TPSA values estimated for representative tricyclic GPR84 antagonists (>85 Ų due to additional oxygen substituents and ring fusion), indicating superior passive membrane permeability potential [1].

GPR84 antagonism Inflammatory disease Scaffold topology

Regioisomeric Differentiation: Pyrimidin-4-ol vs. Pyrimidine-2-carbonyl Linker Position in ALK Inhibitor Series

In the ALK inhibitor series reported by Raghavendra et al. (2016), the pyrimidine attachment point to the THIQ moiety critically dictates potency. Compounds bearing the carbonyl linker at the pyrimidine 2-position (i.e., 2-(pyrimidine-2-carbonyl)-THIQ analogs) were explored alongside LDK378 (ceritinib) derivatives. The target compound, with the carbonyl at the pyrimidine 4-position and a hydroxyl group at the 6-position, presents a distinct hydrogen-bond donor/acceptor pattern that is predicted to alter kinase hinge-region binding compared to the 2-carbonyl regioisomers [1][2]. While direct IC50 data for this exact compound in ALK assays is not publicly available, the SAR from the ALK series demonstrates that a positional shift of the carbonyl by a single atom can change ALK IC50 by >10-fold across congeneric series [2].

ALK inhibition Kinase selectivity Regioisomer comparison

Keto-Enol Tautomerism as a Selectivity Determinant vs. Methoxy-Pyrimidine Analogs

The target compound's 6-hydroxypyrimidin-4-one group exists in a keto-enol tautomeric equilibrium (the keto form predominating at physiological pH as the 1H-pyrimidin-6-one tautomer). This is mechanistically distinct from O-methylated pyrimidine analogs where the tautomeric equilibrium is abolished [1]. Literature on DNA-PK inhibitors such as Compound 401 (a pyrimido-isoquinolinone with IC50 = 280 nM for DNA-PK and ~19-fold selectivity over mTOR, IC50 = 5.3 µM) demonstrates that the keto tautomer of the pyrimidinone ring engages the kinase hinge region via a specific hydrogen-bonding pattern that cannot be replicated by methoxy or amino analogs . Although the target compound has not been directly profiled against DNA-PK in published studies, its tautomer-capable 4-hydroxy group is structurally analogous to the DNA-PK-binding motif in Compound 401, suggesting potential for DNA-PK engagement that would be lost in O-alkylated derivatives [1].

DNA-PK inhibition Tautomer-dependent binding Kinase selectivity

Recommended Research and Procurement Scenarios for 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol Based on Differentiation Evidence


Scaffold-Hopping Starting Point for ALK and Pan-Kinase Inhibitor Libraries

Based on the SAR established by Raghavendra et al. (2016) for tetrahydroisoquinoline-containing pyrimidines as ALK inhibitors, the target compound's 4-carbonyl-6-hydroxy substitution pattern represents a distinct regioisomeric entry point for kinase inhibitor design [1]. Procurement of this scaffold enables exploration of the underexplored 4-carbonyl attachment vector, which is predicted to alter hinge-binding geometry and selectivity profiles compared to the well-characterized 2-carbonyl series. This compound is suitable for parallel medicinal chemistry efforts where diversification of the pyrimidine substitution pattern is needed to evade existing intellectual property.

GPR84 Antagonist Lead Generation with Improved Physicochemical Properties

The non-fused, flexible architecture of this compound—in contrast to the rigid tricyclic scaffolds dominating GPR84 antagonist patents (e.g., JP6293784B2)—offers lower TPSA and greater conformational adaptability [1][2]. Research teams pursuing orally bioavailable GPR84 antagonists for inflammatory bowel disease or other inflammatory conditions can use this scaffold as a more ligand-efficient starting point. The carbonyl linker provides a metabolically accessible handle for property optimization without the synthetic complexity of tricyclic systems.

DNA-PK Inhibitor Probe Development Exploiting Tautomeric Binding

The 6-hydroxypyrimidin-4-one substructure is mechanistically analogous to the DNA-PK hinge-binding motif identified in Compound 401 (DNA-PK IC50 = 280 nM) . Researchers investigating DNA damage response pathways or developing chemical probes for DNA-PK can use this compound as a core scaffold for fragment-based or structure-guided elaboration. Its tautomer-capable hydroxyl group enables hydrogen-bonding interactions with the kinase hinge that are lost in O-alkylated derivatives, making it a preferred starting material over methoxy-substituted analogs when DNA-PK engagement is the primary screening objective.

Dual PI3K-Kinase Profiling in Chemoproteomics Campaigns

Given the structural relationship of pyrimidine-THIQ hybrids to PI3K family inhibitors (including DNA-PK, a PIKK family member), this compound is suitable for inclusion in kinobead-based chemoproteomics profiling experiments to map its target engagement landscape across the kinome . The availability of this compound from multiple commercial vendors (AA BLOCKS, A2B Chem, Angene Chemical) with documented substance records in PubChem ensures reliable supply for large-scale profiling studies [3].

Quote Request

Request a Quote for 6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.